

# Acetaldehyde-d4: A Technical Overview for Researchers

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## Compound of Interest

Compound Name: Acetaldehyde-d4

Cat. No.: B137916

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**Acetaldehyde-d4** (CAS Number: 1632-89-9), also known as Tetradeuteroacetaldehyde, is the deuterated isotopologue of acetaldehyde.[1][2] In this stable isotope, the four hydrogen atoms of the parent molecule have been replaced with deuterium. This substitution results in a mass shift of +4, making it a valuable tool in mass spectrometry-based quantitative analysis and as a synthetic intermediate.[3] Its primary application lies in its use as a derivatizing agent, particularly for the measurement of endogenous catecholamines like epinephrine and norepinephrine in biological samples.[1][2][4]

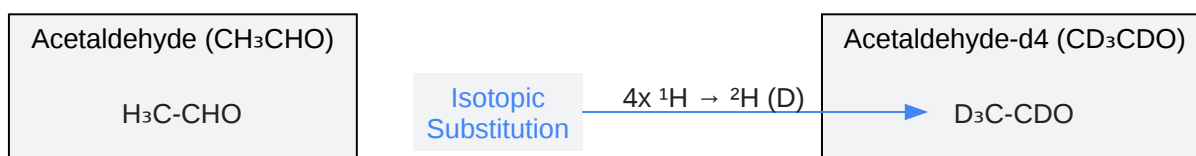
## Core Physicochemical Properties

The fundamental properties of **Acetaldehyde-d4** are summarized below. The inclusion of deuterium atoms results in a distinct molecular weight compared to its unlabeled counterpart (Acetaldehyde, CAS 75-07-0).[3][5]

Property	Value
Chemical Formula	C <sub>2</sub> D <sub>4</sub> O[1][4]
Linear Formula	CD <sub>3</sub> CDO
Molecular Weight	48.08[1][4]
Exact Mass	48.0513 g/mol [4]
CAS Number	1632-89-9[1][4]
Isotopic Purity	≥99 atom % D
Chemical Purity	≥98%[3]
Appearance	Colorless liquid / oil[2][4]
Boiling Point	21 °C
Melting Point	-125 °C
Density	0.856 g/mL at 25 °C

## Structural Representation

The structural difference between standard acetaldehyde and its deuterated form is the substitution of hydrogen with deuterium. This is a key feature for its use in isotope dilution mass spectrometry.



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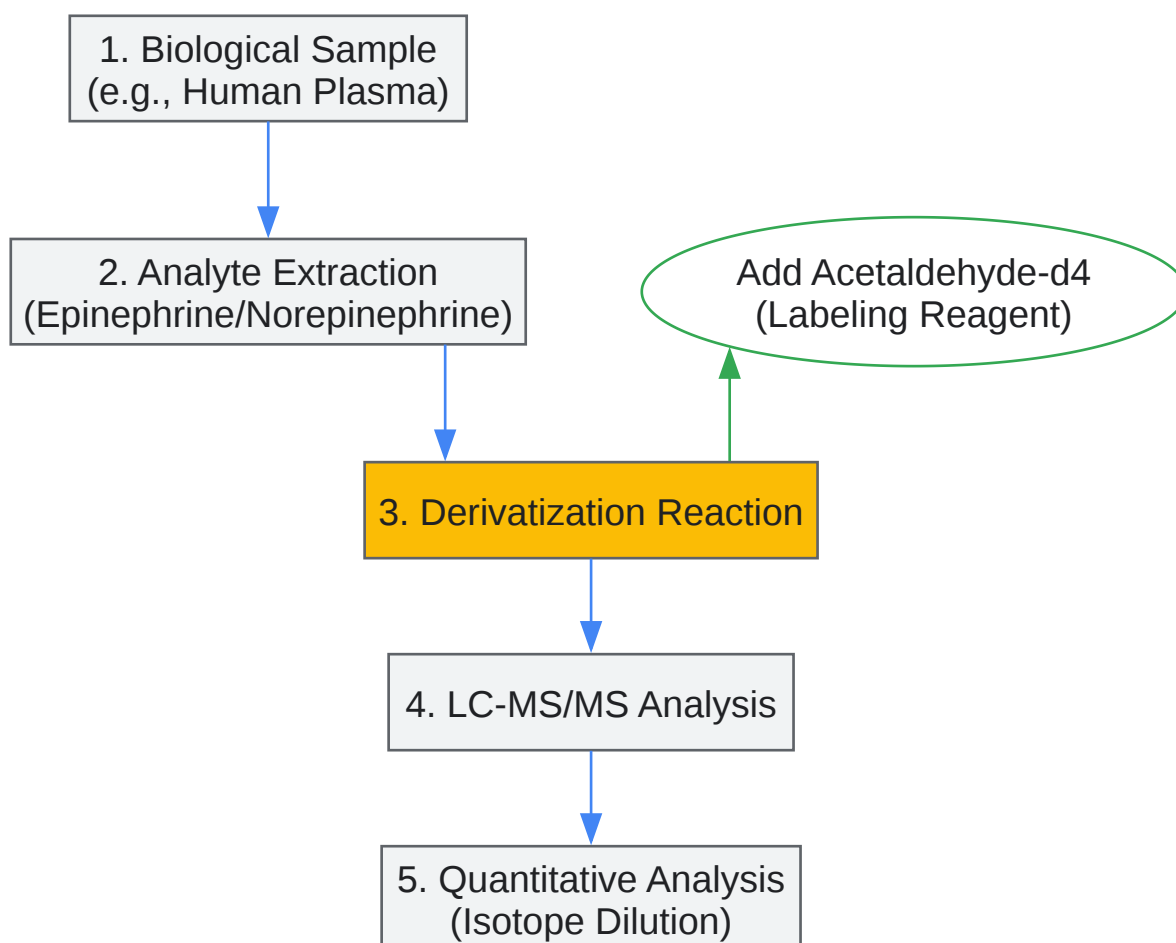
Figure 1. Isotopic relationship between Acetaldehyde and **Acetaldehyde-d4**.

## Experimental Applications: Derivatization of Biogenic Amines

A significant application of **Acetaldehyde-d4** is in quantitative proteomics and metabolomics, where it serves as a labeling reagent. It is used to label primary and secondary amine groups on biogenic monoamine neurotransmitters for their simultaneous determination.[2][4] The reaction creates a stable Schiff base, which can then be analyzed, often via Liquid Chromatography-Mass Spectrometry (LC-MS).

### General Experimental Workflow

The following diagram outlines the logical workflow for using **Acetaldehyde-d4** as a derivatizing agent for the analysis of catecholamines in a biological matrix such as human plasma.[1][4]



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Figure 2. Workflow for neurotransmitter analysis using **Acetaldehyde-d4**.

## Key Experimental Protocol Considerations

While specific protocols are application-dependent, a general procedure for derivatization involves the following steps:

- **Sample Preparation:** Extraction of target analytes (e.g., epinephrine, norepinephrine) from the biological matrix (e.g., plasma) using techniques like solid-phase extraction.
- **Derivatization Reaction:** The extracted analytes are incubated with **Acetaldehyde-d4**. This reaction is typically performed under controlled pH and temperature conditions to ensure complete labeling of the primary amine groups.
- **Analysis:** The derivatized, deuterium-labeled analytes are then introduced into an LC-MS/MS system. The known mass shift (+4 Da per primary amine group) allows for precise detection and quantification against an internal standard, which could be the unlabeled analyte.
- **Quantification:** The ratio of the peak areas of the deuterated analyte to the internal standard is used to calculate the concentration of the endogenous analyte in the original sample.

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